Cas no 1319-73-9 (Benzene, ethenyl-,monomethyl deriv.)
1319-73-9 structure
Product Name:Benzene, ethenyl-,monomethyl deriv.
Benzene, ethenyl-,monomethyl deriv. Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- Benzene, ethenyl-,monomethyl deriv.
- METHYLSTYRENE
- Methylstyrol,Isomerengemisch
- VINYLTOLUENE
- VINYLTOLUENE MONOMER
- METHYLSTYRENE MONOMER
- 1-Methyl-4-vinylbenzene contains 3,5-di-tert-butylcatechol as inhibitor
- NS00019678
- HSDB 6503
- para-Methylstyrene
- CAS-622-97-9
- NCGC00249220-01
- 4-Methylstyrene, 96%, contains 3,5-di-tert-butylcatechol as inhibitor
- CHEBI:173312
- 1-p-Tolylethene
- 4-VINYLTOLUENE
- NCGC00259943-01
- 4-VINYLTOLUENE [HSDB]
- p-Vinyltoluene
- EINECS 215-292-7
- CCRIS 3488
- 4-Methylstyrene
- 622-97-9
- 24936-41-2
- (4-Tolyl)ethene
- J-015739
- Q2497958
- F0001-1664
- 54193-24-7
- 1319-73-9
- DTXCID10889
- p-Methylstyrene, stabilized
- p-Methyl-styrene
- 1-(4-Methylphenyl)-1-ethene
- paramethyl styrene
- NCGC00256510-01
- BRN 1209317
- poly(4-methyl styrene)
- p-Methyl styrene
- METHYLSTYRENE, P-
- Styrene, p-methyl-
- FT-0619109
- 4-05-00-01369 (Beilstein Handbook Reference)
- M0428
- p-MS
- UNII-HJ7H0G60Q0
- DTXSID3020889
- Benzene, 1-ethenyl-4-methyl-
- Tox21_202394
- Tox21_302751
- MFCD00008621
- Benzene, ethenyl-, monomethyl deriv.
- CHEMBL3187064
- AKOS009031478
- Z104479340
- P-Methylstyrene
- 1-Ethenyl-4-methylbenzene
- InChI=1/C9H10/c1-3-9-6-4-8(2)5-7-9/h3-7H,1H2,2H
- 4-Methylstyrene, >=99.0%, contains ~0.005% 4-tert-butylcatechol as inhibitor
- EN300-20627
- 4-Methylstyrene (stabilized with TBC)
- 4-Methylsytrene (stabilized with TBC)
- 1-Methyl-4-vinylbenzene
- HJ7H0G60Q0
- EINECS 210-762-8
- Methylstyrol, Isomerengemisch
- Methylstyrene(mixtureof3-and4-isomers)stabilisedwith4-tert-butylpyrocatechol45-55%
-
- Inchi: 1S/C9H10/c1-3-9-6-4-8(2)5-7-9/h3-7H,1H2,2H3
- InChI-Schlüssel: JLBJTVDPSNHSKJ-UHFFFAOYSA-N
- Lächelt: C1(C)C=CC(C=C)=CC=1
Berechnete Eigenschaften
- Genaue Masse: 236.15700
- Monoisotopenmasse: 118.078250319g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 0
- Anzahl der Akzeptoren für Wasserstoffbindungen: 0
- Schwere Atomanzahl: 9
- Anzahl drehbarer Bindungen: 1
- Komplexität: 86.2
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.6
- Topologische Polaroberfläche: 0Ų
Experimentelle Eigenschaften
- Dichte: 0.896 g/mL at 20 °C
- Siedepunkt: 169-172 °C(lit.)
- Flammpunkt: 127 °F
- Brechungsindex: n20/D 1.5425(lit.)
- PSA: 0.00000
- LogP: 5.27600
Benzene, ethenyl-,monomethyl deriv. Verwandte Literatur
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1. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Jason Wan Lab Chip, 2020,20, 4528-4538
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Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
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Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
1319-73-9 (Benzene, ethenyl-,monomethyl deriv.) Verwandte Produkte
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